N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with 2-chloroacetyl chloride to form N-cyclopentyl-2-chloroacetamide. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound may also interact with bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-[4-(pyrazine-2-yl)piperazin-1-yl]acetamide: This compound has a similar structure but contains a pyrazine ring instead of a pyrimidine ring.
N-cyclopentyl-2-[4-(pyridine-2-yl)piperazin-1-yl]acetamide: This compound contains a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C15H23N5O |
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Molecular Weight |
289.38 g/mol |
IUPAC Name |
N-cyclopentyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C15H23N5O/c21-14(18-13-4-1-2-5-13)12-19-8-10-20(11-9-19)15-16-6-3-7-17-15/h3,6-7,13H,1-2,4-5,8-12H2,(H,18,21) |
InChI Key |
PQYPYUGUSBAZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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